N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide is a chemical compound that features an oxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide typically involves the formation of the oxazole ring followed by the attachment of the but-2-ynamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the but-2-ynamide moiety through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the but-2-ynamide group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The but-2-ynamide group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 5-methyl-1,3-oxazole and its derivatives share structural similarities.
Isoxazole Derivatives: Isoxazoles, which have a similar ring structure but different atom positioning, are also comparable.
Oxadiazoles: These compounds have a similar heterocyclic structure with different nitrogen and oxygen arrangements.
Uniqueness
N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a but-2-ynamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-9(12)10-5-8-7(2)13-6-11-8/h6H,5H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNFEALJRJWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(OC=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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